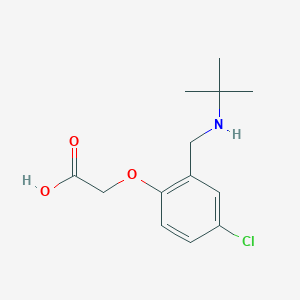
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylamino group, a chlorophenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid typically involves multiple steps. One common method starts with the chlorination of phenol to produce 4-chlorophenol. This is followed by the reaction with formaldehyde and tert-butylamine to introduce the tert-butylamino group. The final step involves the reaction with chloroacetic acid to form the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetic acids .
Scientific Research Applications
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group and the chlorophenoxy moiety play crucial roles in its activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A similar compound with a tert-butyl group and an acetate moiety.
(tert-Butylamino)(oxo)acetic acid: Another related compound with a tert-butylamino group and an oxoacetic acid moiety.
Uniqueness
2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is unique due to the presence of both the tert-butylamino group and the chlorophenoxy moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H18ClNO3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-[2-[(tert-butylamino)methyl]-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-7-9-6-10(14)4-5-11(9)18-8-12(16)17/h4-6,15H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
UIISZZJNRFYHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


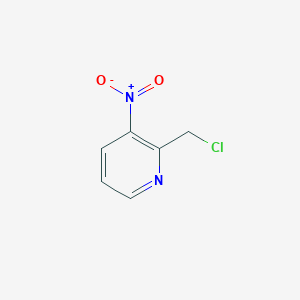

![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
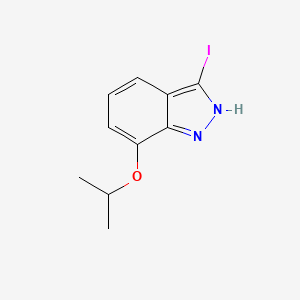
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)
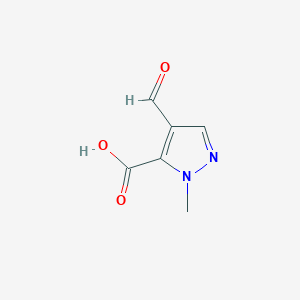
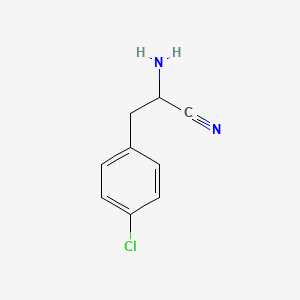
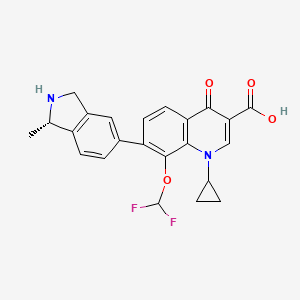
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)
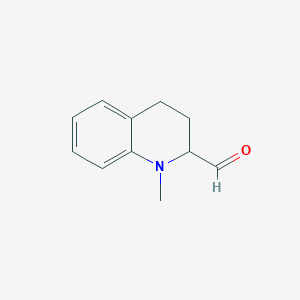

![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)
